Damnacanthol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Damnacanthol can be synthesized through various chemical routes. One common method involves the bromomethylation of 1,3-dimethoxyanthraquinone, followed by hydrolysis and oxidation to yield this compound . The reaction conditions typically include the use of bromine and methanol as reagents, with the reaction being carried out under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as the roots of Morinda citrifolia. The extraction process can be performed using solvents like chloroform or subcritical water . The extracted compound is then purified through various chromatographic techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Damnacanthol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding hydroquinone form.
Substitution: Substitution reactions, particularly involving the hydroxyl and methoxy groups, can yield a variety of derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various anthraquinone derivatives, hydroquinones, and substituted anthraquinones. These products often exhibit different pharmacological properties, making them valuable for further research and development .
Scientific Research Applications
Mechanism of Action
Damnacanthol exerts its effects through various molecular targets and pathways:
Inhibition of Tyrosine Kinase: This compound is a potent inhibitor of the p56lck tyrosine kinase, which plays a crucial role in cell signaling and proliferation.
Induction of Apoptosis: The compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the NF-κB signaling pathway.
Antioxidant Activity: This compound scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage.
Comparison with Similar Compounds
Damnacanthol is often compared with other anthraquinones, such as damnacanthal, nordamnacanthal, and lucidin-ω-ethyl ether . While these compounds share similar structural features, this compound is unique due to its potent inhibitory activity against tyrosine kinases and its ability to induce apoptosis in cancer cells. Additionally, this compound exhibits stronger antioxidant properties compared to its analogues .
List of Similar Compounds
- Damnacanthal
- Nordamnacanthal
- Lucidin-ω-ethyl ether
- Anthraquinone derivatives
This compound’s unique combination of pharmacological properties makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
477-83-8 |
---|---|
Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
3-hydroxy-2-(hydroxymethyl)-1-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O5/c1-21-16-11(7-17)12(18)6-10-13(16)15(20)9-5-3-2-4-8(9)14(10)19/h2-6,17-18H,7H2,1H3 |
InChI Key |
ASFZQCLAQPBWDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1CO)O)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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